
2H-Naphtho(1,8-bc)furan-6-acetic acid, 3,5-bis(acetyloxy)-7-((3R,5S)-5-(acetyloxy)-3-(3-furanyl)-2-methyl-1-cyclopenten-1-yl)-8-(benzoyloxy)decahydro-2a,5a,7-trimethyl-, methyl ester, (2aR,3R,5S,5aR,6R,7R,8S,8aR,8bR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Naphtho(1,8-bc)furan-6-acetic acid, 3,5-bis(acetyloxy)-7-((3R,5S)-5-(acetyloxy)-3-(3-furanyl)-2-methyl-1-cyclopenten-1-yl)-8-(benzoyloxy)decahydro-2a,5a,7-trimethyl-, methyl ester, (2aR,3R,5S,5aR,6R,7R,8S,8aR,8bR)- is a complex organic compound with a multifaceted structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Naphthofuran Core: This can be achieved through cyclization reactions involving naphthalene derivatives and furan precursors.
Functional Group Modifications: Introduction of acetyloxy and benzoyloxy groups through esterification reactions.
Stereoselective Synthesis: Ensuring the correct stereochemistry at various chiral centers using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve:
Optimization of Reaction Conditions: Using high-throughput screening to identify optimal conditions for each step.
Scale-Up Processes: Adapting laboratory-scale reactions to industrial-scale production, ensuring consistency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Catalysts: Such as Pd/C (Palladium on carbon) for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthofuran Derivatives: Compounds with similar naphthofuran cores.
Acetyloxy-Substituted Compounds: Molecules with similar acetyloxy functional groups.
Benzoyloxy-Substituted Compounds: Molecules with similar benzoyloxy functional groups.
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and stereocenters, potentially leading to unique chemical and biological properties.
Propriétés
Numéro CAS |
76689-95-7 |
|---|---|
Formule moléculaire |
C40H48O12 |
Poids moléculaire |
720.8 g/mol |
Nom IUPAC |
[(1R,4R,5R,7S,8R,9R,10R,11R)-5,7-diacetyloxy-10-[(3R,5S)-5-acetyloxy-3-(furan-3-yl)-2-methylcyclopenten-1-yl]-9-(2-methoxy-2-oxoethyl)-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-11-yl] benzoate |
InChI |
InChI=1S/C40H48O12/c1-21-27(26-14-15-47-19-26)16-28(49-22(2)41)33(21)40(7)29(17-32(44)46-8)39(6)31(51-24(4)43)18-30(50-23(3)42)38(5)20-48-34(35(38)39)36(40)52-37(45)25-12-10-9-11-13-25/h9-15,19,27-31,34-36H,16-18,20H2,1-8H3/t27-,28+,29-,30-,31+,34-,35?,36+,38-,39+,40-/m1/s1 |
Clé InChI |
NOANSNPNWFTAEY-RXWVJSADSA-N |
SMILES isomérique |
CC1=C([C@H](C[C@H]1C2=COC=C2)OC(=O)C)[C@]3([C@@H]([C@]4([C@H](C[C@H]([C@@]5(C4[C@H]([C@@H]3OC(=O)C6=CC=CC=C6)OC5)C)OC(=O)C)OC(=O)C)C)CC(=O)OC)C |
SMILES canonique |
CC1=C(C(CC1C2=COC=C2)OC(=O)C)C3(C(C4(C(CC(C5(C4C(C3OC(=O)C6=CC=CC=C6)OC5)C)OC(=O)C)OC(=O)C)C)CC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide](/img/structure/B14440236.png)
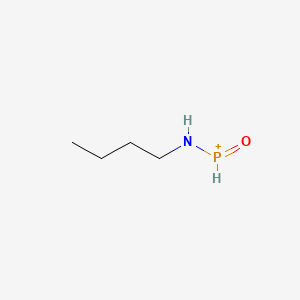
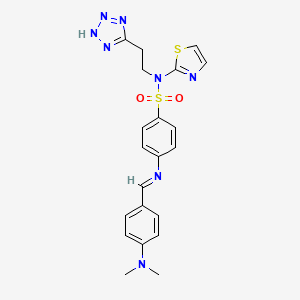
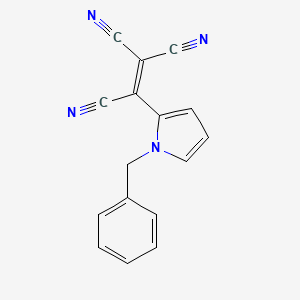
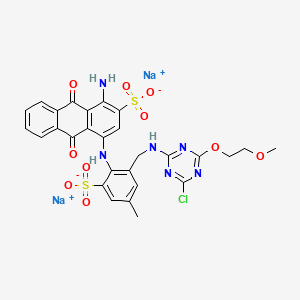
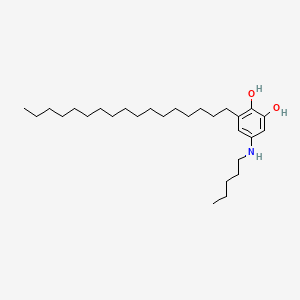
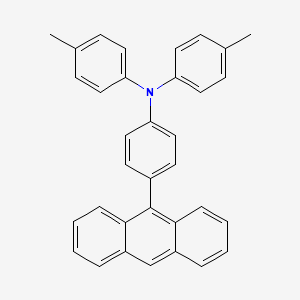
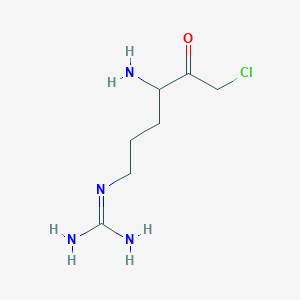


![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)
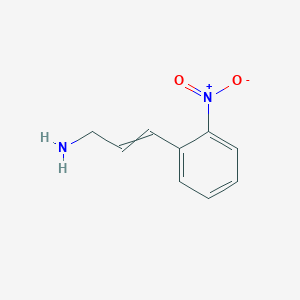
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
